

An In-depth Technical Guide to the Synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-(Diethylamino)salicylaldehyde

Cat. No.: B093021

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde, a valuable intermediate in the preparation of fluorescent dyes, UV absorbers, and pharmaceutical agents. The document details the most effective synthesis pathway, including a step-by-step experimental protocol, quantitative data, and a discussion of the underlying reaction mechanisms.

Physicochemical Properties

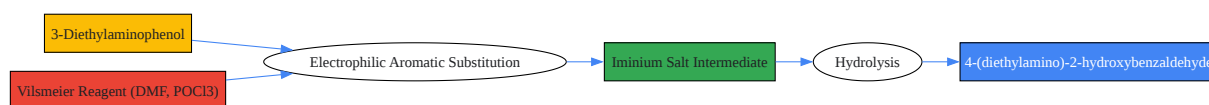
A summary of the key physicochemical properties of the target compound, 4-(diethylamino)-2-hydroxybenzaldehyde, is presented in Table 1.

Property	Value
Molecular Formula	C ₁₁ H ₁₅ NO ₂
Molecular Weight	193.24 g/mol
Appearance	Yellow to light brown solid
Melting Point	60-64 °C
Boiling Point	328.3 °C at 760 mmHg
CAS Number	17754-90-4

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most efficient and widely used method for the synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as that of 3-diethylaminophenol, the starting material for this synthesis. The reaction utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl_3). The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.

The reaction is regioselective, with the formyl group being directed to the position that is most activated by the electron-donating groups on the aromatic ring. In the case of 3-diethylaminophenol, the formylation occurs at the position para to the strongly activating diethylamino group and ortho to the hydroxyl group.



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A simplified workflow of the Vilsmeier-Haack synthesis pathway.

Experimental Protocol: Vilsmeier-Haack Synthesis

This section provides a detailed experimental procedure for the synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde from 3-diethylaminophenol.^[1]

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
3-(N,N-diethylamino)phenol	165.23	(To be calculated based on 0.01 mol)	0.01
N,N-Dimethylformamide (DMF)	73.09	3.65 mL	0.05
Phosphorus oxychloride (POCl ₃)	153.33	2.75 mL	0.03
Sodium Carbonate	105.99	As needed for neutralization	-
Ethanol	46.07	For recrystallization	-
Ice-cold water	18.02	60 mL	-

Procedure:

- **Vilsmeier Reagent Formation:** In a reaction vessel equipped with a stirrer and a cooling bath, slowly add phosphorus oxychloride (2.75 mL, 0.03 mol) to N,N-dimethylformamide (3.65 mL, 0.05 mol) while maintaining the temperature between 5-10 °C with constant stirring.
- **Addition of Substrate:** To the freshly prepared and cooled Vilsmeier reagent, slowly add a solution of 3-(N,N-diethylamino)phenol (0.01 mol) dissolved in N,N-dimethylformamide (6 mL) under continuous stirring.
- **Reaction:** Heat the resulting mixture to 75 °C and maintain this temperature for 4 hours with constant stirring.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and then pour it into 60 mL of ice-cold water.
- **Neutralization:** Neutralize the reaction mixture with a solution of sodium carbonate until a brown solid precipitates out.

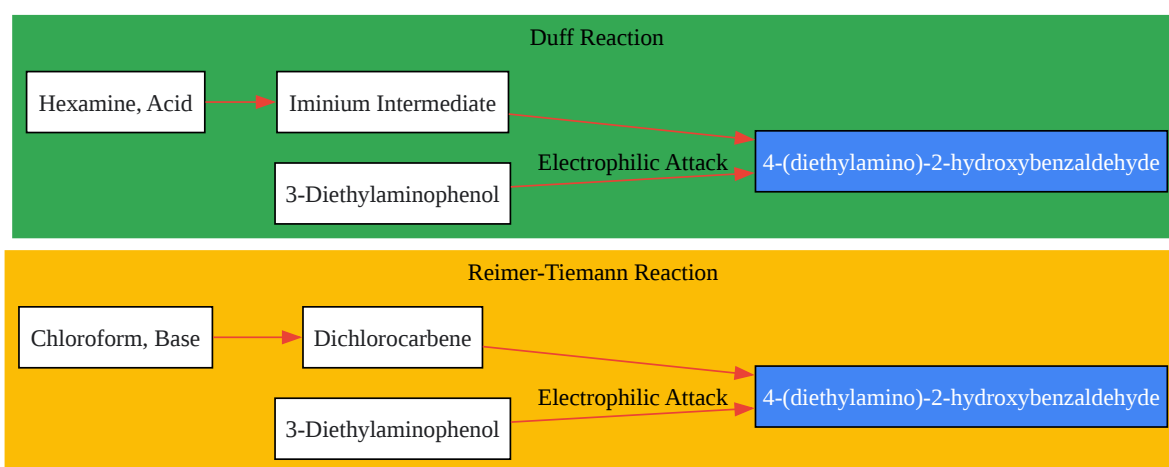
- Isolation and Purification: Collect the solid product by filtration and wash it with cold water. Dry the crude product and then recrystallize it from ethanol to obtain pure 4-(diethylamino)-2-hydroxybenzaldehyde.

Expected Yield: 80%^[1]

Alternative Synthesis Pathways

While the Vilsmeier-Haack reaction is the preferred method, other formylation reactions can also be employed for this synthesis, though they are generally less efficient.

- Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution. The reaction proceeds through the formation of a dichlorocarbene intermediate which then acts as the electrophile.^{[2][3][4][5][6]} However, the Reimer-Tiemann reaction often suffers from lower yields and the formation of side products.
- Duff Reaction: The Duff reaction uses hexamine as the formylating agent in the presence of an acid.^{[7][8]} This reaction is known for its simplicity but is generally inefficient and gives low yields of the desired product.



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Overview of alternative synthesis pathways.

Spectroscopic Data

The identity and purity of the synthesized 4-(diethylamino)-2-hydroxybenzaldehyde can be confirmed by spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data to be populated from experimental results or reliable spectral databases.			

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ) ppm	Assignment
Data to be populated from experimental results or reliable spectral databases.	

Note: The specific chemical shifts may vary slightly depending on the solvent and the NMR instrument used.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde via the Vilsmeier-Haack reaction, providing a detailed experimental protocol and expected yield. While alternative methods exist, the Vilsmeier-Haack approach offers superior performance for this particular transformation. The provided information is intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate.

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